molecular formula C18H24N2O3 B12452291 N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 364616-45-5

N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12452291
CAS No.: 364616-45-5
M. Wt: 316.4 g/mol
InChI Key: QZIUYCNGANKWHR-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a pyrrolidine ring with a carboxamide functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with 4-methoxybenzoyl chloride to form an intermediate, which is then reacted with a pyrrolidine derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

  • N-cyclohexyl-1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide
  • N-cyclohexyl-3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,1-dimethyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide

These compounds share structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

364616-45-5

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H24N2O3/c1-23-16-9-7-15(8-10-16)20-12-13(11-17(20)21)18(22)19-14-5-3-2-4-6-14/h7-10,13-14H,2-6,11-12H2,1H3,(H,19,22)

InChI Key

QZIUYCNGANKWHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCCC3

solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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